Febuxostat Acid

Descripción

Propiedades

IUPAC Name |

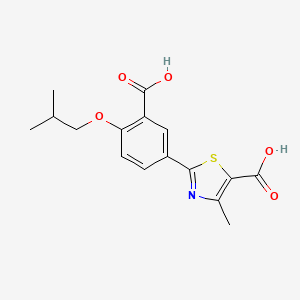

2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCLTDCYZOTAKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Novel Synthesis Routes for Febuxostat Acid: A Guide to Green & Convergent Methodologies

Topic: Novel Synthesis Routes for Febuxostat Acid and its Analogues Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads

Executive Summary

Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) represents a cornerstone in the management of hyperuricemia and gout.[1][2] While the classical industrial route (Teijin Pharma) relies on the Hantzsch thiazole synthesis involving toxic cyanating agents (KCN/NaCN) and harsh acidic conditions, recent advancements have shifted toward Green Process Chemistry and Convergent C-H Activation .[2]

This technical guide dissects two novel synthetic pathways that bypass hazardous cyanide chemistry and improve atom economy. It provides actionable protocols, mechanistic insights, and a framework for synthesizing next-generation analogues.[2]

Strategic Retrosynthetic Analysis

To optimize the synthesis, we must deconstruct the Febuxostat molecule into its pharmacophore assembly points. The two primary challenges are the formation of the thiazole core and the introduction of the aryl nitrile moiety without using toxic cyanide sources.

Graphviz: Retrosynthetic Disconnection Strategy

Figure 1: Retrosynthetic tree contrasting the "Green" functional group interconversion route (A) against the "Convergent" metal-catalyzed route (B).

Deep Dive: The "Green" Aldehyde-Nitrile Route

Objective: Eliminate the use of KCN/NaCN by constructing the nitrile group from an aldehyde precursor via an oxime intermediate.[2]

Mechanistic Pathway

This route utilizes Salicylic Aldehyde as a cheap, bio-renewable starting material.[2]

-

Formylation: Introduction of a second formyl group (or latent equivalent).[2]

-

Thioamidation: Conversion to a thioamide without affecting the aldehyde.[2]

-

Hantzsch Cyclization: Reaction with ethyl 2-chloroacetoacetate to close the thiazole ring.[2]

-

Oximation & Dehydration: The pendant aldehyde is converted to an oxime (

) and then dehydrated to a nitrile (

Key Advantages

-

Safety: Zero cyanide inventory required.[2]

-

Cost: Salicylic aldehyde is significantly cheaper than 4-hydroxythiobenzamide.[2]

-

Scalability: Aqueous workups replace high-boiling toxic solvents like DMSO.[2]

Experimental Protocol: Non-Cyanide Synthesis

Protocol Validation: This method is adapted from optimized patent literature (e.g., CN102964313B) and process chemistry reviews.

Step 1: Synthesis of the Thiazole Intermediate

Reagents: 4-Hydroxy-3-formylthiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (Solvent).[2]

-

Charge a reactor with ethanol (10V) and 4-hydroxy-3-formylthiobenzamide.

-

Add ethyl 2-chloroacetoacetate dropwise at 25°C.

-

Reflux the mixture at 78-80°C for 4 hours. Monitor by HPLC (Target: <1% SM).

-

Cool to 5°C. The product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, precipitates.[2]

Step 2: Etherification (Isobutyl Group Introduction)

Reagents: Intermediate from Step 1, Isobutyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF.[2]

-

Dissolve the phenolic intermediate in DMF (5V).

-

Add K₂CO₃ and heat to 60°C.

-

Dose Isobutyl bromide slowly over 1 hour to prevent O-alkylation vs C-alkylation competition (though O-alkylation is favored here).

-

Stir at 80°C for 6 hours.

-

Quench with water (15V). Filter the resulting solid.[1][2][6]

Step 3: One-Pot Oximation and Dehydration (The "Green" Step)

Reagents: Formyl-intermediate, Hydroxylamine hydrochloride (1.2 eq), Sodium Formate (2.5 eq), Formic Acid (Solvent/Reagent).[2]

-

Suspend the aldehyde-ester in Formic Acid (8V).

-

Add Hydroxylamine HCl and Sodium Formate.

-

Heat to 90-95°C.

-

Monitor disappearance of the oxime intermediate.

-

Cool and pour into ice water. The nitrile ester precipitates.[2]

-

Hydrolysis: Saponify the ester using NaOH/EtOH, then acidify with HCl to pH 2-3 to obtain Febuxostat Acid .[1][2]

Process Optimization & Data Summary

To ensure reproducibility, the following critical process parameters (CPPs) must be controlled.

| Parameter | Optimized Range | Impact on Quality (CQA) |

| Cyclization Temp | 78°C - 82°C | Low temp leads to incomplete ring closure; high temp degrades thioamide.[2] |

| Base Choice (Step 2) | K₂CO₃ (granular) | NaOH promotes hydrolysis of the ester side-product.[2] |

| Dehydration Agent | Formic Acid/HCOONa | Avoids POCl₃/SOCl₂ (corrosive, genotoxic impurities).[2] |

| Final pH | 2.0 - 2.5 | Critical for polymorph control (Form A is preferred).[2] |

Synthesis of Novel Analogues (Structure-Activity Relationship)

The "Green Route" allows for the synthesis of analogues by modifying the Step 2 Etherification or Step 3 Functionalization .[2]

Workflow: 1,2,3-Triazole Bio-Isosteres

Replacing the carboxylic acid or nitrile with a triazole ring can improve metabolic stability.[2]

Protocol:

-

Starting Material: Use the Propargyl analogue of Febuxostat (etherify with propargyl bromide instead of isobutyl bromide).[2]

-

Click Chemistry: React with various organic azides (R-N₃) using CuI/Ascorbate catalyst.

-

Result: A library of [1,2,3]-triazole Febuxostat derivatives for SAR screening.

Graphviz: Analogue Synthesis Workflow

Figure 2: Divergent synthesis pathways for creating triazole and tetrazole analogues from the common phenolic intermediate.[2]

References

-

Teijin Limited. (1993).[2] Carboxylic acid derivatives and pharmaceutical composition containing the same.[1][2][11] US Patent 5,614,520.[2] Link

-

Suzhou U-Chem. (2013).[2] Synthetic method of febuxostat.[1][2][3][4][5][11][12][13] CN Patent 102964313B.[2] Link

-

BenchChem. (2025).[1][2][14] Application Notes and Protocols for the Synthesis of Febuxostat. BenchChem Technical Support.[1][2][14] Link[2]

-

Zhao, S., et al. (2025).[2][3][4][5] The Efficient Synthesis of One Febuxostat Impurity. Advanced Medical Research, 4(1).[2][3][15] Link

-

Hong, J., & Li, J. (2011).[2][13] Method for synthesizing febuxostat.[1][2][3][4][5][6][8][12][13] CN Patent 102285937A.[2][13] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medjpps.com [medjpps.com]

- 3. The Efficient Synthesis of One Febuxostat Impurity | Advanced Medical Research [ojs.sgsci.org]

- 4. researchgate.net [researchgate.net]

- 5. ojs.sgsci.org [ojs.sgsci.org]

- 6. impactfactor.org [impactfactor.org]

- 7. Structure-activity relationship and anticancer mechanism of febuxostat-1,2,3-triazole hybrids inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. CN102964313B - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 10. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 11. CN102127033A - Febuxostat crystal form and industrial preparation method thereof - Google Patents [patents.google.com]

- 12. tsijournals.com [tsijournals.com]

- 13. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012Â (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds [ppj.org.ly]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ajprd.com [ajprd.com]

Physicochemical properties and solubility of Febuxostat Acid

Physicochemical Properties and Solubility of Febuxostat Acid: A Technical Guide

Abstract Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid) is a non-purine selective inhibitor of xanthine oxidase (NP-SIXO) used in the management of chronic hyperuricemia. As a Biopharmaceutics Classification System (BCS) Class II compound, Febuxostat exhibits low aqueous solubility and high permeability, presenting significant challenges in formulation development.[1][2] This guide provides a comprehensive analysis of its physicochemical architecture, polymorphic landscape, and solubility behavior, offering actionable protocols for researchers to optimize drug delivery systems.

Molecular Architecture & Physicochemical Profiling

Febuxostat is a weak acid characterized by a thiazole ring fused with a substituted phenyl group. Its solubility and lipophilicity are heavily influenced by the ionization of its carboxylic acid moiety (

Table 1: Core Physicochemical Constants

| Property | Value | Notes |

| Molecular Formula | MW: 316.37 g/mol | |

| pKa (Acidic) | 3.42 – 3.60 | Carboxylic acid group; dominant ionization site. |

| LogP (Octanol/Water) | 3.5 – 3.9 | Highly lipophilic; indicates good permeability but poor aqueous solubility. |

| LogD (pH 7.0) | ~1.6 | Distribution coefficient drops at neutral pH due to ionization. |

| Melting Point | 205 – 212°C | Form A (Anhydrate); varies by polymorph. |

| Hygroscopicity | Non-hygroscopic | Stable at high humidity (Form A). |

| BCS Class | Class II | Low Solubility / High Permeability.[1][3][4] |

Structural Implications

The molecule features a nitrile (-CN) group and a carboxylic acid (-COOH) . The nitrile is susceptible to hydrolysis under harsh acidic/basic conditions, while the carboxylic acid dictates the pH-dependent solubility profile. The isobutoxy chain contributes to the high LogP, necessitating the use of surfactants or organic co-solvents in early-stage formulation.

Solid-State Landscape: Polymorphism

Febuxostat exists in multiple crystalline forms, with Form A being the thermodynamically stable anhydrate preferred for commercial formulations. However, interconversion between anhydrates and hydrates (specifically Form G) is a critical risk factor during wet granulation or storage.

Key Polymorphs:

-

Form A: Anhydrate. Most stable, commercially used.

-

Form G: Hemihydrate. Formed upon exposure of metastable forms to moisture.

-

Form D: Methanol solvate.

-

Form C: Anhydrate (Metastable).

Figure 1: Polymorph Interconversion Workflow The following diagram illustrates the transformation pathways between key polymorphic forms, guiding solvent selection and processing conditions.

Caption: Transformation pathways of Febuxostat polymorphs. Form A is the target for stability, while Form G acts as a thermodynamic sink in aqueous environments.

Solubility Landscape

Febuxostat exhibits a classic "U-shaped" or pH-dependent solubility profile typical of weak acids. At gastric pH (1.2), it is practically insoluble, which can lead to precipitation if not formulated with solubility enhancers.

Table 2: Solubility Profile in Various Media (25°C)

| Solvent / Medium | Solubility (mg/mL) | Classification |

| Water | < 0.01 | Practically Insoluble |

| 0.1 N HCl (pH 1.2) | < 0.01 | Practically Insoluble |

| Phosphate Buffer (pH 6.0) | ~0.01 - 0.02 | Very Slightly Soluble |

| Phosphate Buffer (pH 6.8) | ~0.07 - 0.20 | Slightly Soluble |

| Ethanol | ~15 - 20 | Sparingly Soluble |

| Methanol | ~20 - 30 | Soluble |

| DMSO | > 50 | Freely Soluble |

| Dimethylformamide (DMF) | > 50 | Freely Soluble |

Note: Solubility in aqueous buffers increases significantly above pH 6.0 due to ionization (

Stability & Degradation Pathways[6][7][8][9][10]

While Febuxostat is generally stable to light and heat, it is susceptible to hydrolysis under stress conditions.[5][6][7][8] The primary degradation pathway involves the nitrile group and the ether linkage .

Figure 2: Hydrolytic Degradation Pathway This diagram details the chemical breakdown of Febuxostat under acidic/alkaline stress, essential for developing stability-indicating analytical methods (SIAMs).

Caption: Primary degradation pathways. The conversion of the nitrile group to a carboxylic acid (Dicarboxylic Acid Impurity) is the major degradation route under hydrolytic stress.

Experimental Protocols

To ensure data reliability (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in biorelevant media.

-

Preparation: Add excess Febuxostat (~50 mg) to 10 mL of media (e.g., pH 1.2, 4.5, 6.8 buffers) in borosilicate glass vials.

-

Equilibration: Agitate at 37°C ± 0.5°C for 24–48 hours using an orbital shaker.

-

Control: Check for presence of solid phase visually. If clear, add more API.

-

-

pH Verification: Measure pH at the end of the experiment. A shift >0.1 units invalidates the result (buffer capacity failure).

-

Sampling: Filter supernatant using a 0.45 µm PTFE or Nylon syringe filter .

-

Pre-saturation: Discard the first 1-2 mL of filtrate to prevent drug adsorption to the filter membrane.

-

-

Quantification: Dilute with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

-

Detector: UV @ 315 nm.

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

-

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of ionization constant for salt selection.

-

Solvent System: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.

-

Titration: Titrate a solution of Febuxostat (approx.

M) with 0.1 N KOH in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH). -

Yasuda-Shedlovsky Extrapolation: Plot apparent

vs. dielectric constant ( -

Calculation: Extrapolate to 0% organic solvent to obtain the aqueous

.-

Validation: The

of the extrapolation line must be >0.99.

-

References

-

Vertex AI Search. (2025). Physicochemical properties of Febuxostat (67m-4). BenchChem. 9

-

National Institutes of Health (NIH). (2025). Febuxostat | C16H16N2O3S | CID 134018. PubChem. 10[11][12]

-

European Patent Office. (2011). Polymorphs of Febuxostat - EP 2399911. Google Patents. 13[11][7][12][14]

-

Kanagaddi, R., et al. (2022). Identification and characterization of stress degradation products of febuxostat. Rapid Communications in Mass Spectrometry. 11

- Ahuja, S., & Scypinski, S. (2010). Handbook of Modern Pharmaceutical Analysis.

-

Teijin Limited. (2024). Febuxostat Tablets - Product Monograph. Health Canada. 15[12]

Sources

- 1. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim.itim-cj.ro [pim.itim-cj.ro]

- 13. Polymorphs of Febuxostat - Patent 2399911 [data.epo.org]

- 14. veeprho.com [veeprho.com]

- 15. pdf.hres.ca [pdf.hres.ca]

Technical Guide: Febuxostat (TMX-67) – Discovery, Mechanism, and Development

Topic: Discovery and developmental history of Febuxostat as a gout treatment Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febuxostat (TMX-67) represents a paradigm shift in the management of hyperuricemia and gout. Discovered by Teijin Pharma in 1991, it was the first major innovation in xanthine oxidoreductase (XOR) inhibition in over 40 years, succeeding allopurinol. Unlike its predecessor, Febuxostat is a non-purine selective inhibitor of xanthine oxidase (NP-SIXO) that exhibits nanomolar potency and a unique mixed-type inhibition mechanism. This guide details the structure-activity relationship (SAR) optimization, the specific molecular interactions defined by X-ray crystallography (PDB: 1N5X), the industrial chemical synthesis pathways, and the critical clinical safety data that defined its regulatory journey.

Target Identification and Rational Design

The Clinical Limitation of Allopurinol

For decades, allopurinol was the standard of care for gout. As a purine analog (isomer of hypoxanthine), it acts as a suicide substrate.[1] Xanthine oxidase hydroxylates allopurinol to oxypurinol, which then coordinates tightly to the molybdenum center.[1]

-

Limitation 1 (Selectivity): Being a purine analog, allopurinol and its metabolites can affect other enzymes in purine/pyrimidine metabolism (e.g., purine nucleoside phosphorylase, orotidine-5'-monophosphate decarboxylase), leading to potential toxicity.

-

Limitation 2 (Potency): Allopurinol is a relatively weak inhibitor with an IC50 in the micromolar range (~2-5 µM).

-

Limitation 3 (Renal Excretion): Oxypurinol accumulates in patients with renal impairment, necessitating dose adjustments that often result in sub-therapeutic urate lowering.

The Shift to Non-Purine Inhibitors (NP-SIXO)

Researchers at Teijin Pharma sought a scaffold that would inhibit XOR without mimicking the purine ring. The goal was high selectivity and potency independent of the enzyme's redox state.

-

Lead Identification: Early screening identified 2-phenylthiazole derivatives as promising hits.

-

SAR Optimization:

-

Thiazole Core: Chosen for its planar aromaticity, allowing stacking within the active site.

-

Cyano Group (-CN): Introduced at the C3 position of the phenyl ring. This group proved critical for hydrogen bonding with Asn768.

-

Isobutoxy Group: Added at the C4 position. This hydrophobic tail was designed to fill a specific hydrophobic pocket in the enzyme channel, significantly increasing binding affinity compared to shorter alkyl chains.

-

Structural Biology and Mechanism of Action

Crystal Structure Analysis (PDB: 1N5X)

The co-crystal structure of bovine xanthine dehydrogenase with Febuxostat (PDB ID: 1N5X) reveals the molecular basis of its potency. Unlike allopurinol, which binds deep at the molybdenum center, Febuxostat binds in the long, narrow channel leading to the active site, effectively plugging the entrance.

Key Molecular Interactions:

-

Salt Bridge/H-Bonds: The carboxylate group of Febuxostat forms strong electrostatic interactions with Arg880 and hydrogen bonds with Thr1010 .

-

Specific H-Bond: The cyano group forms a critical hydrogen bond with the backbone amide of Asn768 .

-

Pi-Stacking: The thiazole ring is sandwiched between two phenylalanine residues, Phe914 and Phe1009 , stabilizing the inhibitor via

- -

Hydrophobic Pocket: The isobutoxy tail occupies a hydrophobic pocket lined by Leu648 , Val1011 , and Leu1013 .

Kinetic Profile

Febuxostat exhibits mixed-type inhibition , meaning it can bind to both the oxidized and reduced forms of the enzyme.[3][4][5] This contrasts with oxypurinol, which requires the reduced molybdenum state for tight binding.

Table 1: Comparative Inhibitory Potency (In Vitro)

| Parameter | Febuxostat | Allopurinol / Oxypurinol |

| Primary Mechanism | Non-purine Selective Inhibitor (NP-SIXO) | Purine Analog / Suicide Substrate |

| Inhibition Type | Mixed-type | Competitive (Allopurinol) |

| Ki (Oxidized XOR) | 0.6 nM | ~600-3000 nM (Oxypurinol) |

| Ki' (Reduced XOR) | 3.1 nM | Tight binding (Oxypurinol) |

| Selectivity | Highly Selective for XOR | Affects other purine enzymes |

Pathway Visualization

The following diagram illustrates the molecular interactions within the XOR active site.

Caption: Molecular interactions between Febuxostat and Xanthine Oxidase residues (Based on PDB 1N5X).[6]

Chemical Synthesis (Industrial Route)

The synthesis of Febuxostat typically follows a convergent route involving the formation of the thiazole ring via the Hantzsch synthesis.

Synthesis Protocol

Step 1: Thioamidation

-

Reagents: 4-Hydroxybenzonitrile, Thioacetamide, HCl (aq).

-

Process: 4-Hydroxybenzonitrile is treated with thioacetamide in acidic conditions to convert the nitrile to a thioamide.

-

Product: 4-Hydroxythiobenzamide.

Step 2: Hantzsch Thiazole Synthesis

-

Reagents: 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetate, Ethanol.

-

Process: Cyclization occurs under reflux. The sulfur of the thioamide attacks the alpha-carbon of the chloro-ketoester, forming the thiazole ring.

-

Product: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 3: Formylation (Duff Reaction or Vilsmeier-Haack)

-

Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

-

Process: Electrophilic aromatic substitution introduces a formyl group ortho to the hydroxyl group.

-

Product: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 4: Nitrile Formation & Etherification

-

Reagents: Hydroxylamine hydrochloride, Sodium formate/Formic acid (for nitrile), Isobutyl bromide, Potassium carbonate.

-

Process: The aldehyde is converted to a nitrile (via oxime). The phenolic hydroxyl is alkylated with isobutyl bromide.

-

Product: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Step 5: Hydrolysis

-

Reagents: NaOH, Ethanol/Water, then HCl workup.

-

Process: Saponification of the ethyl ester followed by acidification yields the free carboxylic acid.

-

Final Product: Febuxostat.

Synthesis Workflow Diagram

Caption: Step-wise industrial synthesis pathway of Febuxostat via Hantzsch thiazole cyclization.

Clinical Development and Safety

Pivotal Clinical Trials

The approval of Febuxostat was based on three key Phase 3 trials demonstrating superior urate-lowering efficacy compared to allopurinol.

-

FACT (Febuxostat versus Allopurinol Control Trial):

-

Design: 52-week, randomized, double-blind.

-

Outcome: Febuxostat 80mg (53%) and 120mg (62%) were significantly more effective than Allopurinol 300mg (21%) in achieving serum urate <6.0 mg/dL.

-

-

APEX (Allopurinol and Placebo-Controlled Efficacy of Febuxostat):

-

Outcome: Confirmed dose-response relationship and superior efficacy over fixed-dose allopurinol.

-

-

CONFIRMS:

-

Significance: Demonstrated efficacy and safety in patients with mild-to-moderate renal impairment, a key advantage over allopurinol.

-

The Cardiovascular Safety Controversy (CARES vs. FAST)

A major hurdle in Febuxostat's history was the signal for cardiovascular (CV) risk.[7]

-

CARES (2018): A post-marketing requirement by the FDA.

-

FAST (2020): A mandated European safety study.

-

Design: Optimized to minimize drop-outs (a flaw in CARES) and used blinded endpoint adjudication.

-

Finding: Febuxostat was non-inferior to allopurinol for the primary CV composite endpoint, and crucially, no difference in all-cause or CV mortality was observed.

-

Resolution: Regulatory bodies in Europe and elsewhere view the safety profile as comparable, though the US label retains warnings based on CARES.

-

References

-

Okamoto, K., et al. (2003). Crystal structures of mammalian xanthine oxidoreductase bound with various inhibitors: allopurinol, febuxostat, and FYX-051. Journal of Nippon Medical School.

-

Takano, Y., et al. (2005). Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase.[3][5] Life Sciences.

-

Becker, M. A., et al. (2005). Febuxostat compared with allopurinol in patients with hyperuricemia and gout (FACT). New England Journal of Medicine.

-

White, W. B., et al. (2018). Cardiovascular Safety of Febuxostat or Allopurinol in Patients with Gout (CARES). New England Journal of Medicine.

-

Mackenzie, I. S., et al. (2020). Long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial. The Lancet.

-

BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Febuxostat.

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. Febuxostat (TEI 6720; TMX 67) | Xanthine Oxidase | CAS 144060-53-7 | Buy Febuxostat (TEI 6720; TMX 67) from Supplier InvivoChem [invivochem.com]

- 5. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Investigating the Therapeutic Potential of Febuxostat Acid Derivatives

The following technical guide details the investigation into Febuxostat Acid derivatives, moving beyond its established role in gout management to explore novel therapeutic frontiers in oncology and antimicrobial resistance.

Technical Whitepaper for Drug Discovery & Development

Executive Summary: Beyond Xanthine Oxidase Inhibition

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a potent, non-purine selective inhibitor of xanthine oxidase (XO).[1][2][3] While its clinical success is defined by urate lowering in gout, the carboxylic acid moiety of the Febuxostat scaffold presents a versatile handle for chemical modification.

Recent structure-activity relationship (SAR) studies reveal that derivatives of this acid group—specifically hydroxamic acids, esters, and 1,2,3-triazole hybrids —can unlock dual-targeting mechanisms. These derivatives exhibit potent activity against histone deacetylases (HDACs) in leukemia and Mycobacterium tuberculosis, repositioning the scaffold from a metabolic regulator to a cytotoxic and anti-infective agent.

Molecular Architecture & SAR Analysis

The Febuxostat scaffold consists of three critical pharmacophores. Understanding their individual contributions is prerequisite to rational derivative design.

| Region | Pharmacophore | Function in XO Binding | Modification Potential |

| Region A | Carboxylic Acid | Forms hydrogen bonds with Arg880 and Thr1010 in the XO active site. | High: Conversion to hydroxamic acid creates HDAC binding; Amidation improves cellular permeability. |

| Region B | Thiazole Ring | Pi-pi stacking interactions with Phe914 and Phe1009. | Low: Essential for potency; modification often abolishes activity. |

| Region C | Cyano-Phenyl | Hydrophobic interaction within the channel leading to the molybdenum center. | Moderate: The cyano group can be hydrolyzed or reduced, but is crucial for selectivity over other purine enzymes. |

Mechanistic Insight: The Dual-Target Hypothesis

Modifying the carboxylic acid to a hydroxamic acid (CONHOH) enables the molecule to chelate the Zinc ion in the active site of Histone Deacetylases (HDACs), while the bulky phenyl-thiazole tail continues to occlude the XO pocket. This creates a "Dual-Target" inhibitor capable of suppressing oxidative stress (via XO) and inducing apoptosis (via HDAC) simultaneously.

Visualizing the Mechanism of Action

The following diagram illustrates how Febuxostat derivatives intervene in both the inflammatory ROS pathway and the epigenetic regulation of cancer cells.

Caption: Dual mechanism of Febuxostat derivatives targeting XO-mediated oxidative stress and HDAC-mediated gene silencing.

Synthesis Protocols

The synthesis of Febuxostat derivatives typically proceeds via the Hantzsch Thiazole Synthesis , followed by late-stage functionalization of the carboxylic acid.

Core Scaffold Synthesis Workflow

This protocol yields the ethyl ester intermediate, which is the branch point for creating acid, amide, or hydroxamic acid derivatives.

Reagents:

Step-by-Step Protocol:

-

Cyclization: Dissolve 4-hydroxythiobenzamide (1 eq) in anhydrous ethanol. Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. The ethyl ester intermediate often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.

-

Functionalization (Acid Generation): Hydrolyze the ester using NaOH (1M) in THF/Water (1:1) at 60°C for 2 hours to yield Febuxostat Acid .

-

Derivatization (Hydroxamic Acid): Activate Febuxostat Acid with CDI (1.2 eq) in DMF, then add Hydroxylamine hydrochloride (2 eq) and TEA. Stir at RT for 12h.

Synthesis Logic Diagram

Caption: Divergent synthesis strategy for generating Febuxostat acid, amide, and hydroxamic acid libraries.

Biological Evaluation Protocols

To validate the therapeutic potential, researchers must quantify XO inhibition potency.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the rate of uric acid formation at 295 nm.[6]

Materials:

-

Xanthine Oxidase (bovine milk source, 0.05 U/mL)

-

Xanthine (substrate, 50 µM)[1]

-

Phosphate Buffer (50 mM, pH 7.5)

Protocol:

-

Preparation: Dilute test compounds in buffer to achieve final concentrations ranging from 1 nM to 1000 nM. Maintain DMSO concentration < 1%.

-

Incubation: Mix 10 µL of test compound with 180 µL of enzyme solution. Incubate at 25°C for 10 minutes.

-

Initiation: Add 10 µL of Xanthine substrate to initiate the reaction.

-

Measurement: Monitor absorbance at 295 nm every 10 seconds for 5 minutes using a UV-Vis microplate reader.

-

Calculation: Determine the initial velocity (

). Calculate % Inhibition:

Comparative Potency Data

The following table summarizes the inhibitory potential of Febuxostat derivatives compared to standard care.

| Compound | Target | IC50 (XO) | IC50 (HDAC) | Therapeutic Application |

| Febuxostat (Standard) | XO | 1.8 nM | > 100 µM | Gout, Hyperuricemia |

| Allopurinol | XO | 3,000 nM | N/A | Gout (First-line) |

| Hydroxamic Hybrid 11 | XO / HDAC | 6.6 nM | 134 nM | Leukemia (HL-60 cells) |

| 1,2,3-Triazole Hybrid | XO / Topo II | 4.5 nM | N/A | Liver Cancer (HepG2) |

Note: Data aggregated from recent SAR studies [1][2]. Febuxostat retains nanomolar potency even with distal modifications.[8]

Therapeutic Frontiers

Oncology (Leukemia & Hepatic Cancer)

Derivatives incorporating a hydroxamic acid tail function as dual inhibitors.[9] The Febuxostat core ensures high affinity for XO, reducing ROS-mediated DNA damage, while the tail inhibits HDACs, forcing the re-expression of tumor suppressor genes. This synergy is particularly effective in HL-60 leukemia cells , where dual inhibitors have shown superior cytotoxicity compared to separate administration of Febuxostat and Vorinostat [2].[9]

Antimicrobial (Tuberculosis)

Febuxostat has demonstrated unexpected activity against Mycobacterium tuberculosis (MIC 100 µg/mL). Unlike Allopurinol, Febuxostat disrupts mycobacterial cell wall integrity. Amide derivatives of Febuxostat are currently being optimized to enhance cell wall penetration, offering a new scaffold for drug-resistant TB [5].

References

-

BenchChem. (2025).[10][4] Febuxostat vs. Allopurinol: A Comparative Guide to Xanthine Oxidase Inhibition. BenchChem Technical Notes. Link

-

Xu, Z., et al. (2025).[9] Rationally Designed Febuxostat-Based Hydroxamic Acid and its pH-Responsive Nanoformulation Elicits Anti-Tumor Activity. Arch Pharm. Link

-

NIH. (2023). Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. PubMed Central. Link

-

McNally, J., et al. (2019). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. NIH. Link

-

Lee, J., et al. (2022). Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection. Microbiology Spectrum. Link

Sources

- 1. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. journalsarchive.com [journalsarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. proceedings-szmc.org.pk [proceedings-szmc.org.pk]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Identification and Characterization of Febuxostat Acid Metabolites

The following technical guide details the identification and characterization of Febuxostat and its specific acid metabolites. This document is structured to support researchers in the analytical profiling of these compounds, emphasizing the distinction between the parent carboxylic acid and its oxidative dicarboxylic acid metabolites (specifically 67M-4) and acyl-glucuronides.

Technical Guide for Analytical & Metabolic Profiling

Executive Summary & Chemical Context

Febuxostat (TEI-6720) is a non-purine selective inhibitor of xanthine oxidase (NP-SIXO) used for the management of hyperuricemia. Chemically, it is a thiazole derivative: 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .

While the parent drug is itself an acid, the term "Febuxostat Acid Metabolites" in a research context typically refers to the downstream products of oxidative cleavage (dicarboxylic acids) and conjugation (acyl-glucuronides). Characterizing these is critical because:

-

MIST Guidelines: The FDA/EMA Metabolites in Safety Testing (MIST) guidelines require the characterization of unique or disproportionate human metabolites.

-

Toxicity Risks: Acyl-glucuronides are potentially reactive metabolites that can form protein adducts, necessitating stability profiling.

-

Bioactivity: Oxidative metabolites (67M-1, 67M-2, 67M-4) retain pharmacological activity against xanthine oxidase.[1]

The Metabolic Landscape

Febuxostat undergoes extensive metabolism involving both Phase I (oxidation) and Phase II (glucuronidation) pathways.[1][2][3]

Enzyme Systems[3]

-

Oxidation (CYP450): Mediated primarily by CYP1A2, CYP2C8, and CYP2C9.[1][2][3] This pathway targets the isobutyl side chain.[2]

-

Glucuronidation (UGT): Mediated by UGT1A1, UGT1A3, and UGT1A9.[2][3] This targets the carboxylic acid moiety of the parent drug.

Key Metabolite Nomenclature

-

67M-1: Hydroxylated metabolite (Primary oxidation of isobutyl group).

-

67M-2: Hydroxylated metabolite (Regioisomer of 67M-1).[4]

-

67M-4: Dicarboxylic acid metabolite (Secondary oxidation of 67M-1).[2] (The primary "Acid Metabolite")

-

Febuxostat Acyl-Glucuronide: Conjugate of the parent drug.[3][5][6]

Pathway Visualization

The following diagram illustrates the stepwise biotransformation of Febuxostat.

Caption: Metabolic pathway of Febuxostat showing the transition from parent acid to oxidative metabolites (67M-1, 67M-4) and conjugates.[1][2][3][7][8][9]

Analytical Protocol: LC-MS/MS Characterization

To positively identify these metabolites, High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap is required to determine elemental composition, followed by Triple Quadrupole (QqQ) for quantification.

Sample Preparation Strategy

Objective: Maximize recovery of polar acid metabolites (67M-4) and unstable acyl-glucuronides.

-

Protocol:

-

Aliquot 100 µL of plasma.

-

Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Note: Acidification stabilizes the acyl-glucuronide, preventing hydrolysis back to the parent.

-

Vortex for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Evaporate supernatant under nitrogen (avoid heat >35°C due to glucuronide instability).

-

Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 90% B

-

8-10 min: Hold 90% B

-

10.1 min: Re-equilibrate 5% B

-

-

Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

Although Febuxostat is an acid, positive mode (ESI+) often yields better sensitivity for the thiazole moiety, though Negative mode (ESI-) is strictly better for the dicarboxylic acid (67M-4) confirmation.

-

Source: Electrospray Ionization (ESI).[8]

-

Polarity: Positive (M+H)+ and Negative (M-H)- switching.

-

Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

Structural Characterization of Key Metabolites

This section details the logic for identifying the specific "acid" metabolites based on mass shift and fragmentation.

Data Summary Table

| Metabolite ID | Transformation | Elemental Formula | Theoretical m/z (ESI+) | Mass Shift (Δ) | Key Fragment Ions (MS/MS) |

| Febuxostat | Parent | C16H16N2O3S | 317.0960 | 0 | 261.0 (Loss of isobutyl) |

| 67M-1 | Hydroxylation | C16H16N2O4S | 333.0909 | +15.9949 | 261.0 (Stable thiazole core) |

| 67M-2 | Hydroxylation | C16H16N2O4S | 333.0909 | +15.9949 | 261.0 |

| 67M-4 | Dicarboxylic Acid | C16H14N2O5S | 347.0702 | +29.9742 | 261.0, 303.0 (Loss of CO2) |

| Acyl-Gluc | Glucuronidation | C22H24N2O9S | 493.1281 | +176.0321 | 317.1 (Loss of Gluc) |

Deep Dive: The Dicarboxylic Acid (67M-4)

This is the true "acid metabolite" of Febuxostat.

-

Formation Mechanism: The isobutyl side chain (-CH2-CH(CH3)2) is first hydroxylated to 67M-1 (-CH2-CH(CH3)(CH2OH)). Subsequent oxidation converts the alcohol to a carboxylic acid (-COOH).

-

Identification Logic:

-

Look for m/z 347 (Protonated) in ESI+.

-

Mass Shift: +30 Da relative to Parent (317).

-

Calculation: Loss of CH3 (-15) + Gain of COOH (+45) = Net +30.

-

-

Fragmentation: In MS/MS, the cleavage of the ether bond often yields the core thiazole ion at m/z 261 , confirming the core structure is intact and oxidation occurred on the side chain.

-

Deep Dive: The Acyl-Glucuronide

-

Formation Mechanism: Direct conjugation of glucuronic acid to the carboxylic acid on the thiazole ring.

-

Identification Logic:

-

Look for m/z 493 (Protonated).

-

Neutral Loss: In ESI+, collision-induced dissociation (CID) typically results in the neutral loss of the glucuronide moiety (-176 Da), yielding the parent ion at m/z 317.

-

-

Stability Warning: Acyl-glucuronides are susceptible to intramolecular rearrangement (acyl migration), forming isomers that are resistant to β-glucuronidase hydrolysis.

Experimental Workflow: Metabolite Identification

The following decision tree outlines the logical flow for confirming the identity of a suspected Febuxostat metabolite.

Caption: Analytical decision tree for distinguishing the dicarboxylic acid metabolite (67M-4) from hydroxy metabolites.

References

-

Grabowski, B. A., Khosravan, R., Vernillet, L., & Mulford, D. J. (2011). Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects. The Journal of Clinical Pharmacology, 51(2), 189-201.[4] Link

-

Khosravan, R., Grabowski, B. A., Wu, J. T., Joseph-Ridge, N., & Vernillet, L. (2006). Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects.[9] Clinical Pharmacokinetics, 45(8), 821-841.[9] Link

-

Zhou, L., Liu, H., Xu, Z., Guan, S., & Zhang, L. (2019). Identification and structural characterization of febuxostat metabolites in rat serum and urine samples using UHPLC-QTOF/MS.[10] Biomedical Chromatography, 33(9), e4568.[10] Link

-

FDA Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review: Uloric (Febuxostat). Application No. 21-856. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Febuxostat (TEI 6720; TMX 67) | Xanthine Oxidase | CAS 144060-53-7 | Buy Febuxostat (TEI 6720; TMX 67) from Supplier InvivoChem [invivochem.com]

- 4. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and structural characterization of febuxostat metabolites in rat serum and urine samples using UHPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Febuxostat Acid in Preclinical Models

This guide provides a comprehensive technical analysis of the pharmacokinetics (PK) and bioavailability of Febuxostat (free acid) in preclinical models.[1] It is designed for drug development professionals requiring actionable data, validated protocols, and mechanistic insights.

Executive Summary

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) is a potent, non-purine selective inhibitor of xanthine oxidase.[2] As a BCS Class II compound (low solubility, high permeability), its preclinical pharmacokinetics are defined by solubility-limited absorption and extensive hepatic metabolism.

This guide dissects the disposition of Febuxostat Acid across key preclinical species (Rat, Dog, Mouse), highlighting the significant interspecies variability in bioavailability (

Physicochemical Profile & Biopharmaceutics

Understanding the "Acid" moiety is critical for interpreting PK data. Febuxostat is a weak acid (

| Property | Value/Classification | Impact on PK |

| Molecular Weight | 316.37 g/mol | Small molecule, rapid permeation. |

| BCS Class | Class II | Absorption is dissolution-rate limited.[3] Micronization improves |

| Lipophilicity | LogP | High membrane permeability; extensive tissue distribution. |

| pKa | 3.3 (Carboxylic acid) | High plasma protein binding (>99%) due to ionic interactions with albumin. |

Expert Insight: The Solubility-Permeability Interplay

In preclinical formulations, Febuxostat Acid requires specific handling. Standard aqueous solutions often fail due to precipitation. Successful preclinical vehicles typically utilize 0.5% Carboxymethyl Cellulose (CMC) or Methylcellulose to create stable suspensions, ensuring consistent dosing homogeneity.

Preclinical Pharmacokinetics: Mechanisms & Dynamics

Absorption and Bioavailability ( )

Febuxostat exhibits rapid absorption (

-

Rats: High bioavailability (~78%), suggesting efficient absorption and moderate first-pass extraction.

-

Dogs: Moderate bioavailability (~48%).

-

Mice: Low bioavailability (<20%), likely due to rapid hepatic clearance or specific intestinal efflux transporters.

Distribution

The volume of distribution (

-

Rat PPB: >99.0%[5]

-

Dog PPB: >99.0%

-

Human PPB: >99.2%

Implication: Only the free fraction (<1%) is pharmacologically active. Interspecies scaling must account for these binding affinities to predict human efficacious doses accurately.

Metabolism: The Dual Pathway

Febuxostat undergoes metabolism via two parallel distinct pathways, minimizing the risk of drug-drug interactions (DDIs) caused by single-enzyme inhibition.

-

Glucuronidation (Major): Mediated by UGT enzymes (UGT1A1, 1A3, 1A9).[4][6] Forms acyl-glucuronides.[7]

-

Oxidation (Minor/Secondary): Mediated by CYPs (CYP1A2, 2C8, 2C9).[6] Forms oxidative metabolites (67M-1, 67M-2, 67M-3, 67M-4).

Visualization: Metabolic & Clearance Pathways

Figure 1: Dual metabolic pathways of Febuxostat involving parallel Glucuronidation and Oxidation processes.

Comparative Pharmacokinetic Data

The following data consolidates findings from multiple preclinical studies using oral (PO) administration of suspension formulations.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Mouse (ICR) | Human (Clinical Ref) |

| Dose (mg/kg) | 10 - 50 | 5 - 10 | 10 - 30 | ~0.5 - 1.0 (40-80mg total) |

| 0.5 – 1.0 | 1.0 – 1.5 | 0.25 – 0.5 | 1.0 – 1.5 | |

| Dose Proportional | Dose Proportional | Dose Proportional | ~1.6 | |

| 2.0 – 4.0 | 5.0 – 8.0 | < 2.0 | 5.0 – 8.0 | |

| Bioavailability ( | ~78% | ~48% | < 20% | ~84% |

| Clearance | Hepatic (High) | Hepatic/Renal | Hepatic (Very High) | Mixed |

Data Interpretation:

-

Rat Model: Best approximates human absorption efficiency (

). -

Dog Model: Best approximates human elimination half-life (

h). -

Mouse Model: Poor predictor for oral dosing due to excessively rapid clearance and low

.

Experimental Methodologies

In Vivo Study Protocol (Rat/Dog)

To ensure reproducibility, the following protocol controls for the BCS Class II solubility challenges.

-

Vehicle Preparation: Suspend Febuxostat Acid in 0.5% CMC (Carboxymethyl Cellulose) or 0.5% Methylcellulose in water. Note: Do not use DMSO for oral PK if avoidable, as it alters permeability.

-

Fasting: Animals must be fasted (Rats: 12h; Dogs: 12-16h) to standardize gastric emptying, as food significantly decreases

(by ~40-50%). -

Dosing:

-

Rat: Oral gavage (10 mL/kg volume).

-

Dog: Oral gavage or capsule (2-5 mL/kg flush).

-

-

Sampling: Collect blood into Lithium Heparin or EDTA tubes.

-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.[8]

-

-

Processing: Centrifuge at 3000xg for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

Quantification of Febuxostat Acid requires a negative electrospray ionization (ESI-) method due to its carboxylic acid moiety.

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000/5000).

-

Ionization: ESI Negative Mode (

). -

Transitions (MRM):

-

Analyte (Febuxostat):

315.1 -

Internal Standard (Febuxostat-d7 or Indomethacin): Specific IS transition.

-

-

Extraction Protocol (Protein Precipitation):

-

Aliquot 50

L Plasma. -

Add 150

L Acetonitrile (containing IS). -

Vortex (1 min) and Centrifuge (10,000xg, 5 min).

-

Inject Supernatant.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (Gradient).

-

Visualization: Bioanalytical Workflow

Figure 2: Step-by-step bioanalytical workflow for Febuxostat quantification in plasma.

References

-

BenchChem. (2025).[1] The Pharmacokinetic Profile of Febuxostat (67m-4) in Preclinical Assessment: An In-depth Technical Guide.

-

Khosravan, R., et al. (2006). Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects. Clinical Pharmacokinetics.

-

TGA Australia. (2014). AusPAR: Febuxostat - Scientific Discussion. Therapeutic Goods Administration.[4][8]

-

Zhang, Y., et al. (2015). Liquid chromatography-tandem mass spectrometry method for determination of febuxostat in human plasma. Journal of Chromatography B.

-

Grabowski, B.A., et al. (2011).[2] Metabolism and excretion of [14C]febuxostat, a novel non-purine selective inhibitor of xanthine oxidase, in healthy male subjects. Journal of Clinical Pharmacology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Bioequivalence of Two Formulations of Febuxostat 40-Mg and 80-Mg Tablets: A Randomized, Open-Label, 4-Way Crossover Study in Healthy Chinese Male Volunteers | PLOS One [journals.plos.org]

Beyond Hyperuricemia: Repurposing Febuxostat Acid in Oncology, Neurology, and Cardiovascular Research

Executive Summary

Febuxostat acid, traditionally prescribed as a urate-lowering therapy for gout, is undergoing a renaissance in preclinical and clinical research. As a potent, non-purine selective inhibitor of xanthine oxidase (XO), its utility extends far beyond the management of hyperuricemia. Recent investigations have illuminated its capacity to modulate reactive oxygen species (ROS), thereby offering therapeutic potential in oncology, cancer cachexia, and neuroprotection[1].

Unlike allopurinol, which can paradoxically induce resistance to XO inhibition and trigger undesirable superoxide production, febuxostat effectively and cleanly attenuates ROS generation[2]. This technical guide explores the mechanistic rationale behind repurposing febuxostat, synthesizes recent quantitative data, and provides self-validating experimental protocols for researchers looking to integrate this compound into novel therapeutic pipelines.

Mechanistic Rationale: The Xanthine Oxidase (XO) – ROS Axis

The core causality behind febuxostat's non-gout applications lies in the dual function of Xanthine Oxidase. While XO is primarily known for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid, it is also a major endogenous source of Reactive Oxygen Species (ROS)[3].

In pathological states—such as the tumor microenvironment or following an intracerebral hemorrhage (ICH)—aberrant XO activity leads to an ROS burst. This oxidative stress acts as an intracellular signal mediator that activates downstream destructive pathways:

-

In Oncology: ROS enhances Receptor Activator of NF-κB Ligand (RANKL) signaling, driving pathological osteoclastogenesis and bone metastasis[3]. Furthermore, ROS upregulates atrogin-1 in skeletal muscle, driving cancer cachexia[4].

-

In Neurology: ROS triggers the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in microglia, initiating secondary brain injury[5].

By selectively inhibiting XO, febuxostat severs the upstream source of ROS, thereby silencing these downstream pathological cascades[6].

Fig 1. Febuxostat's mechanism of action: XO inhibition attenuates ROS-mediated pathologies.

Emerging Non-Gout Applications

Oncology & Cancer Cachexia

Cancer cachexia is a multifactorial syndrome characterized by severe skeletal muscle wasting. In murine models bearing LM8 osteosarcoma cells, tumor-secreted factors induce ROS generation in skeletal muscle, leading to the upregulation of the muscle-specific ubiquitin ligase, atrogin-1[4]. Administration of febuxostat significantly reduces XO activity and oxidative stress markers (like 8-OHdG) in skeletal muscles, effectively preserving body and muscle weight without directly affecting tumor growth[7].

Additionally, in multiple myeloma and bone metastasis models, RANKL-induced ROS production drives the differentiation of osteoclasts. Febuxostat (at concentrations ~60 μM) potently suppresses this ROS accumulation, thereby halting osteoclast formation and preventing pathological bone damage[3].

Neuroprotection via NLRP3 Inhibition

Secondary brain injury (SBI) following intracerebral hemorrhage (ICH) is largely driven by neuroinflammation[5]. When blood enters the brain parenchyma, the resulting oxidative stress activates the NLRP3 inflammasome within microglia, releasing pro-inflammatory cytokines (IL-1β, TNF-α)[6]. Pretreatment with febuxostat in C57BL/6 mice has been shown to inhibit the activation of the NLRP3/ASC/caspase-1 pathway, reducing microglial activation, alleviating blood-brain barrier (BBB) disruption, and improving neurobehavioral outcomes[5].

Cardiovascular Considerations in Research

While febuxostat demonstrates potent anti-inflammatory properties, researchers must carefully design in vivo studies regarding cardiovascular endpoints. The CARES clinical trial indicated that while febuxostat was non-inferior to allopurinol for preventing adverse cardiovascular events, it was associated with an increase in all-cause and cardiovascular mortality in patients with pre-existing cardiovascular disease[8]. Therefore, when utilizing febuxostat in long-term murine models, continuous monitoring of cardiovascular biomarkers is essential to differentiate between drug-induced toxicity and disease progression.

Quantitative Data Summary

To benchmark experimental designs, the following table summarizes the quantitative efficacy of febuxostat across various non-gout research models based on recent literature.

| Research Model | Target Pathway / Metric | Febuxostat Dosage | Quantitative Outcome | Reference |

| LM8 Osteosarcoma (In Vivo) | Body Weight Loss (Cachexia) | 5 µg/ml & 25 µg/ml (in water) | Inhibited ~15% body weight loss seen in controls; preserved gastrocnemius wet weight. | [7] |

| RAW264.7 Cells (In Vitro) | RANKL-induced Osteoclastogenesis | 60 μM | Potent suppression of multinucleated osteoclast formation and bone resorption area. | [3] |

| C57BL/6 Mice ICH (In Vivo) | NLRP3 Inflammasome Activation | 10 mg/kg (Oral Pretreatment) | Significant reduction in NLRP3/Iba1 co-localization; improved neurological severity scores. | [5] |

Methodological Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems . Researchers must confirm target engagement (XO inhibition/ROS reduction) before proceeding to phenotypic endpoints.

Protocol 1: In Vitro Assessment of Febuxostat on ROS-Mediated Osteoclastogenesis

Rationale: This protocol evaluates febuxostat's ability to halt bone degradation in cancer models by blocking RANKL-induced ROS.

-

Cell Culture: Seed RAW264.7 preosteoclastic cells in a 96-well plate at a density of

cells/well in -

Induction & Treatment: Add 50 ng/mL of recombinant soluble RANKL to induce differentiation. Simultaneously, treat the experimental wells with 60 μM Febuxostat[3].

-

Validation Check (Target Engagement): At 24 hours post-treatment, perform a DCFDA cellular ROS assay. Causality Check: If intracellular ROS levels in the febuxostat group are not significantly lower than the RANKL-only positive control, drug delivery or cellular uptake has failed. Do not proceed to phenotypic analysis until ROS attenuation is confirmed.

-

Phenotypic Assay: After 4-5 days of culture, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. Quantify osteoclastogenesis by counting TRAP-positive multinucleated cells (≥3 nuclei).

Protocol 2: In Vivo Murine Model of Intracerebral Hemorrhage (ICH)

Rationale: This workflow tests the neuroprotective efficacy of febuxostat by preventing the ROS-driven NLRP3 inflammasome burst following a brain hemorrhage.

Fig 2. Experimental workflow for evaluating Febuxostat in a murine Intracerebral Hemorrhage model.

-

Drug Administration: Administer febuxostat (e.g., 10 mg/kg) via oral gavage to C57BL/6 mice for 3 days prior to ICH induction to ensure steady-state XO inhibition[5].

-

Validation Check (Systemic Engagement): Draw a baseline blood sample prior to surgery. Measure serum uric acid levels via a fluorometric assay. Causality Check: A significant drop in serum uric acid confirms successful in vivo XO inhibition.

-

ICH Induction: Anesthetize the mice and place them in a stereotaxic frame. Inject 30 μL of autologous blood (drawn from the tail vein) into the right basal ganglia (coordinates: 0.2 mm anterior, 2.3 mm lateral, 3.5 mm deep).

-

Endpoint Assays:

-

Behavioral: Perform modified neurological severity scoring at 24, 48, and 72 hours post-ICH.

-

Molecular: Euthanize at 72 hours. Extract peri-hematomal brain tissue. Perform Western blotting for NLRP3, ASC, and cleaved Caspase-1 to confirm the suppression of the neuroinflammatory cascade[5].

-

Conclusion & Future Directions

Febuxostat acid represents a highly versatile pharmacological tool for researchers investigating ROS-mediated pathologies. By providing clean, potent inhibition of Xanthine Oxidase without the superoxide-generating side effects of older purine analogs, it allows for precise modulation of the NLRP3 inflammasome and RANKL signaling pathways. Future drug development efforts should focus on targeted delivery systems (such as nanoparticle encapsulation) to maximize its anti-cachexic and neuroprotective effects while minimizing systemic cardiovascular exposure.

References

1.[2] Febuxostat improves outcome in a rat model of cancer cachexia - PMC. URL: 2.[8] Cardiovascular Safety of Febuxostat and Allopurinol in Patients With Gout and Cardiovascular Morbidities - American College of Cardiology. URL: 3.[5] Febuxostat attenuates secondary brain injury caused by cerebral hemorrhage through inhibiting inflammatory pathways - PMC. URL: 4.[3] The Roles of ROS Generation in RANKL-Induced Osteoclastogenesis: Suppressive Effects of Febuxostat - MDPI. URL: 5.[4] Febuxostat reduces muscle wasting in tumor-bearing mice with LM8 osteosarcoma cells via inhibition of reactive oxygen species generation - Taylor & Francis. URL: 6.[1] Friend or Foe? An Unrecognized Role of Uric Acid in Cancer Development and the Potential Anticancer Effects of Uric Acid-lowering Drugs - Journal of Cancer. URL: 7.[7] Febuxostat reduces muscle wasting in tumor-bearing mice with LM8 osteosarcoma cells via inhibition of reactive oxygen species ge - Taylor & Francis. URL: 8.[6] Targeting the NLRP3-ROS Axis: Disrupting the Oxidative-Inflammatory Vicious Cycle in Intracerebral Hemorrhage - PMC. URL:

Sources

- 1. Friend or Foe? An Unrecognized Role of Uric Acid in Cancer Development and the Potential Anticancer Effects of Uric Acid-lowering Drugs [jcancer.org]

- 2. Febuxostat improves outcome in a rat model of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Febuxostat attenuates secondary brain injury caused by cerebral hemorrhage through inhibiting inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the NLRP3-ROS Axis: Disrupting the Oxidative-Inflammatory Vicious Cycle in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Cardiovascular Safety of Febuxostat and Allopurinol in Patients With Gout and Cardiovascular Morbidities - American College of Cardiology [acc.org]

An In-depth Technical Guide to the Enzyme Kinetics of Febuxostat Acid with Xanthine Oxidase

This guide provides a comprehensive technical overview of the enzyme kinetics governing the interaction between febuxostat acid and its target, xanthine oxidase. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships in experimental design and data interpretation, ensuring a robust and validated understanding of this critical therapeutic mechanism.

Introduction: Targeting Uric Acid Production at its Source

Hyperuricemia, the biochemical precursor to gout, is characterized by an overproduction or underexcretion of uric acid.[1][2] Xanthine oxidase (XO) is a pivotal enzyme in the purine degradation pathway, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][3][4] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[2][3]

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1][5][6] Unlike its purine analog predecessor, allopurinol, febuxostat's distinct chemical structure allows for high-affinity binding and potent inhibition of both the oxidized and reduced forms of the enzyme.[3][6][7] This guide will elucidate the kinetic principles of this interaction, providing both the theoretical framework and practical methodologies for its investigation.

The Biochemical Pathway of Xanthine Oxidase

The enzymatic action of xanthine oxidase is the terminal point of purine catabolism leading to the formation of uric acid. Understanding this pathway is fundamental to appreciating the mechanism of febuxostat's action.

Caption: Purine degradation pathway and the inhibitory action of febuxostat.

Unraveling the Mechanism: The Kinetics of Inhibition

Febuxostat's efficacy is rooted in its potent inhibition of xanthine oxidase. Kinetic studies have characterized this as a mixed-type inhibition, a mechanism more complex than simple competitive or non-competitive models.[4][5][8] This indicates that febuxostat can bind to both the free enzyme and the enzyme-substrate complex, effectively blocking substrate access to the molybdenum active center of the enzyme.[4][8]

Key Kinetic Parameters

The potency of an inhibitor is quantified by several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

-

IC50 : The concentration of an inhibitor required to reduce the velocity of an enzymatic reaction by 50%. While experimentally straightforward to determine, it is dependent on substrate concentration.

-

Ki : The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency and is independent of substrate concentration.

Numerous studies have consistently demonstrated febuxostat's high potency, with reported Ki values in the nanomolar and even sub-nanomolar range, making it significantly more potent than allopurinol.[5][8][9]

Quantitative Comparison of Inhibitory Potency

The following table summarizes representative kinetic data for febuxostat, illustrating its potent inhibitory action on xanthine oxidase.

| Parameter | Value | Notes | Source(s) |

| IC50 | 1.8 nM | For XO-dependent uric acid formation in solution. | [5][9] |

| Ki | 0.6 nM - 0.96 nM | Determined by Dixon plot analysis. | [5][8][9] |

| Inhibition Type | Mixed-type | Binds to both the free enzyme and the enzyme-substrate complex. | [4][5][8] |

Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions, such as enzyme source, buffer pH, and temperature.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following protocol provides a robust, self-validating methodology for determining the kinetic parameters of febuxostat's interaction with xanthine oxidase. The principle of this assay is spectrophotometric; it measures the rate of uric acid formation, which absorbs light at approximately 295 nm.[8][10]

Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Febuxostat Acid (inhibitor)

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving febuxostat

-

Hydrochloric Acid (HCl) (e.g., 1N) to stop the reaction (optional, for endpoint assays)

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Preparation of Solutions

-

Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer system provides a stable environment for the enzyme.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

Xanthine Solution: Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay will typically be in the range of 50-150 µM.

-

Febuxostat Solutions: Prepare a high-concentration stock solution of febuxostat in DMSO. From this stock, create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for IC50 and Ki determination. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells to avoid solvent effects.

Assay Procedure (96-well Plate Format)

The following diagram illustrates the experimental workflow for assessing xanthine oxidase inhibition.

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

-

Assay Setup: In a 96-well UV-transparent plate, set up the following reactions in triplicate:

-

Blank: Buffer and febuxostat vehicle (DMSO in buffer). This accounts for any background absorbance.

-

Control (No Inhibitor): Buffer, xanthine oxidase solution, and febuxostat vehicle. This represents 100% enzyme activity.

-

Test: Buffer, xanthine oxidase solution, and febuxostat solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[8] This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm over a specific time period (e.g., 10 minutes), taking readings every 30-60 seconds.[8] This kinetic measurement is crucial for determining the initial reaction velocity (V₀).

Data Analysis and Interpretation

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of febuxostat is calculated using the following formula: % Inhibition = [ (V₀_control - V₀_sample) / V₀_control ] x 100

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the febuxostat concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[8]

-

Determine Ki and Inhibition Type (Lineweaver-Burk Plot):

-

To determine the inhibition type and calculate Ki, the assay must be performed with varying concentrations of both the substrate (xanthine) and the inhibitor (febuxostat).

-

Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

-

The pattern of the lines will reveal the type of inhibition. For mixed-type inhibition, the lines will intersect to the left of the y-axis.[11]

-

The Ki can be determined from secondary plots, such as a Dixon plot (1/V₀ vs. [Inhibitor]), where the intersection of the lines from different substrate concentrations gives the value of -Ki.[9][12]

-

Conclusion: A Potent and Selective Inhibitor

The kinetic data unequivocally establish febuxostat acid as a highly potent, selective, and mixed-type inhibitor of xanthine oxidase. Its low nanomolar Ki value signifies a high binding affinity to the enzyme, leading to a profound reduction in uric acid synthesis. The methodologies described herein provide a framework for the rigorous and reproducible characterization of febuxostat and other novel xanthine oxidase inhibitors, which is essential for both basic research and the development of new therapeutics for hyperuricemia and related disorders.

References

-

Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC. (URL: [Link])

-

What is the mechanism of Febuxostat? - Patsnap Synapse. (URL: [Link])

-

Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. (URL: [Link])

-

Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase | Advances in Physiology Education. (URL: [Link])

-

3.6. Xanthine Oxidase Inhibitory Assay - Bio-protocol. (URL: [Link])

-

Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PubMed - NIH. (URL: [Link])

-

Full article: Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - Taylor & Francis. (URL: [Link])

-

Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC. (URL: [Link])

-

The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (URL: [Link])

-

Kinetic parameters (K m , V max , D-and Z-values) of xanthine oxidase... - ResearchGate. (URL: [Link])

-

Different inhibitory potency of febuxostat towards mammalian and bacterial xanthine oxidoreductases: insight from molecular dynamics - PMC. (URL: [Link])

-

Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC. (URL: [Link])

-

Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (URL: [Link])

-

Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays - MDPI. (URL: [Link])

-

Electrochemical Investigation on Kinetics of Xanthine Metabolism and Inhibition Effect of Febuxostat on Xanthine Oxidase Activity - ResearchGate. (URL: [Link])

-

Xanthine Oxidase Assay (XO) - 3H Biomedical AB. (URL: [Link])

-

Lineweaver?Burk plot in the absence (control) and in the presence of inhibitor (5b) with xanthine as the substrate. … - ResearchGate. (URL: [Link])

-

In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (URL: [Link])

-

Lineweaver-Burk plot of xanthine oxidase inhibition at different... - ResearchGate. (URL: [Link])

-

Xanthine Oxidase Inhibitor Febuxostat: Quality Comparisons and Release Kinetic Profile. (URL: [Link])

Sources

- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 8. benchchem.com [benchchem.com]

- 9. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. herbmedpharmacol.com [herbmedpharmacol.com]

Unveiling the Pleiotropic Landscape: Target Identification and Validation for Febuxostat Acid Beyond Xanthine Oxidase

Executive Summary

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid), commonly referred to in its active pharmaceutical form as Febuxostat acid, is a potent, non-purine selective inhibitor of xanthine oxidoreductase (XOR). While its primary indication is the management of hyperuricemia, emerging clinical data—most notably the cardiovascular mortality signals observed in the1[1]—have catalyzed a paradigm shift in how we view its pharmacology. As a Senior Application Scientist, I present this whitepaper to deconstruct the secondary target interactome of Febuxostat acid. By mapping its off-target affinities and detailing robust, self-validating experimental workflows, this guide provides drug development professionals with the blueprint required to evaluate pleiotropic transporter modulation.

Deconstructing the Pharmacophore: The Anionic Driver of Off-Target Binding

To understand why Febuxostat acid interacts with targets beyond XOR, we must analyze its physical chemistry. Febuxostat possesses a carboxylic acid moiety with a pKa of approximately 3.3. Consequently, at a physiological pH of 7.4, it exists almost exclusively as an anion.

Transporters such as the ATP-binding cassette super-family G member 2 (ABCG2) and organic anion transporters (OAT1/OAT3) are evolutionarily conserved to clear endogenous organic anions (e.g., urate, indoxyl sulfate). The anionic pharmacophore of Febuxostat inadvertently mimics these endogenous substrates, leading to competitive inhibition at the transporter binding sites. This physicochemical reality explains why Febuxostat2[2] and alters intracellular urate dynamics in endothelial cells[3].

Fig 2: Febuxostat mechanism of action on XOR and secondary transporter targets.

Quantitative Target Affinity Profiling

To systematically evaluate the risk profile of Febuxostat acid, we must benchmark its primary efficacy against its secondary off-target affinities. The table below summarizes the quantitative landscape of Febuxostat's interactome based on recent pharmacokinetic profiling[2][3].

| Target Protein | Primary Function | Febuxostat Acid Effect | Affinity / IC50 | Clinical Implication |

| Xanthine Oxidase (XOR) | Uric acid synthesis | Direct Competitive Inhibition | < 1 nM | Primary therapeutic effect (lowers serum urate) |

| ABCG2 (BCRP) | Urate and toxin efflux | Direct Inhibition | 0.027 μM | Impairs clearance of uremic toxins (e.g., indoxyl sulfate) |

| OAT1 / OAT3 | Organic anion uptake | Direct Inhibition | Sub-micromolar | Alters renal secretion pharmacokinetics |

| MRP4 | Endothelial urate efflux | Transcriptional Downregulation | N/A (Expression shift) | Promotes endothelial urate accumulation |

| GLUT9 | Endothelial urate uptake | Transcriptional Upregulation | N/A (Expression shift) | Exacerbates intracellular urate burden |

Advanced Methodologies for Target Validation

Identifying an off-target interaction in silico is only the first step. To prove causality, we must deploy self-validating in vitro and in vivo systems. Below are the gold-standard protocols for validating the secondary targets of Febuxostat acid.

Fig 1: Multi-tiered workflow for Febuxostat off-target identification.